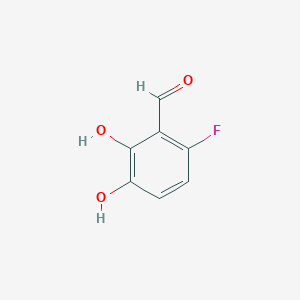

6-Fluoro-2,3-dihydroxy-benzaldehyde

Übersicht

Beschreibung

6-Fluoro-2,3-dihydroxy-benzaldehyde is a derivative of 2,3-dihydroxybenzaldehyde . The molecular formula of 2,3-dihydroxybenzaldehyde is C7H6O3 and it has a molecular weight of 138.12 . It is an organic compound that belongs to the family of benzaldehydes .

Synthesis Analysis

The synthesis of 2,3-dihydroxybenzaldehyde involves electrochemical oxidation in methanol at various pH levels . It has been used in the synthesis of copper (II) complexes of Schiff bases . The synthesis of 2-fluoro-6-(trifluoromethyl)benzaldehyde, a related compound, involves the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)-benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .Molecular Structure Analysis

The molecular structure of 2,3-dihydroxybenzaldehyde consists of two hydroxyl groups attached to a benzene ring with an aldehyde group . The structure can be represented by the SMILES string [H]C(=O)c1cccc(O)c1O .Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydroxybenzaldehyde include its use in the synthesis of copper (II) complexes of Schiff bases . A related compound, 2-fluoro-6-(trifluoromethyl)benzaldehyde, participates in the synthesis of 2-amino-5-trifluoromethylquinazoline .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydroxybenzaldehyde include a melting point of 104-108 °C and solubility in 95% ethanol . The compound is available for shipping and has an assay of 97% .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

6-Fluoro-2,3-dihydroxy-benzaldehyde is a valuable intermediate in organic synthesis, particularly in reactions involving palladium-catalyzed C-H functionalization. Studies have demonstrated its utility in ortho C-H methylation and fluorination of benzaldehydes, employing transient directing groups to achieve site-selectivity. Such methodologies facilitate the synthesis of complex fluorinated aromatic compounds, which are of significant interest due to their potential pharmaceutical applications (Chen & Sorensen, 2017; Chen, Ozturk & Sorensen, 2017).

Medicinal Chemistry

In medicinal chemistry, fluorinated compounds such as those derived from this compound are explored for their anticancer properties. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, metabolic stability, and membrane permeability. For instance, fluorinated analogues of combretastatin A-4, synthesized using fluorinated benzaldehydes, have shown promising in vitro anticancer activities, highlighting the potential of such compounds in drug discovery and development (Lawrence et al., 2003).

Materials Science

In the field of materials science, fluorinated aromatic compounds derived from this compound are investigated for their applications in gas adsorption and separation technologies. Fluorinated microporous polymers, for instance, demonstrate enhanced CO2 adsorption capacities and selectivities, making them suitable for CO2 capture and storage applications. The introduction of fluorine into the polymer framework increases its surface area and modifies its pore structure, contributing to its superior gas adsorption properties (Li, Zhang & Wang, 2016).

Analytical Chemistry

In analytical chemistry, fluorinated benzaldehydes are utilized as precursors in the synthesis of fluorescent probes. These probes are designed for the detection and quantification of biological molecules, such as enzymes, in various samples, including human blood and organ biopsies. The fluorogenic properties of these compounds allow for sensitive and selective detection, facilitating research in biochemistry and molecular biology (Wierzchowski et al., 1997).

Safety and Hazards

2,3-Dihydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Zukünftige Richtungen

The future directions for the study of 6-Fluoro-2,3-dihydroxy-benzaldehyde could involve further exploration of its biological activity. A new fluorinated 3,4-dihydroxychalcone, which is structurally similar, showed good anticancer activity . This suggests potential for future research into the anticancer properties of this compound and related compounds.

Eigenschaften

IUPAC Name |

6-fluoro-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-1-2-6(10)7(11)4(5)3-9/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMSXVENWNCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364684-42-3 | |

| Record name | 6-fluoro-2,3-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

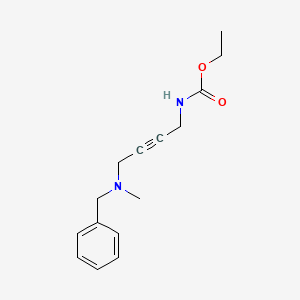

Synthesis routes and methods I

Procedure details

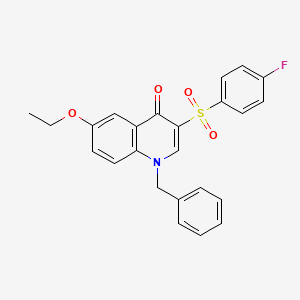

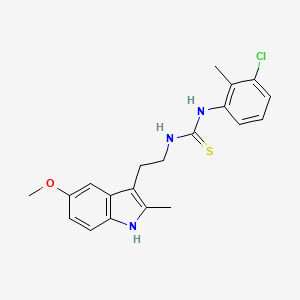

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2886584.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2886588.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)

![ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2886599.png)

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2886600.png)